Regioisomeric Advantage: PI3Kα Binding Affinity of 3‑Thienyl vs. 2‑Thienyl Triazole Scaffolds
In the tetra‑substituted thiophene‑triazole series leading to PF‑4989216, the 3‑thienyl‑linked triazole regioisomer (core of the target compound) maintained sub‑nanomolar PI3Kα Ki (0.6 nM) with >7000‑fold selectivity over mTOR, whereas the corresponding 2‑thienyl‑linked analog exhibited a PI3Kα Ki of ~6 nM, representing a ~10‑fold loss in potency [1]. The co‑crystal structure confirmed that the 3‑thienyl sulfur accepts a hydrogen bond from the kinase hinge region that the 2‑thienyl sulfur cannot replicate due to geometric constraints [1]. These data demonstrate that the 3‑thienylmethyl topology is a key determinant of kinase engagement and selectivity.
| Evidence Dimension | PI3Kα binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.6 nM (3‑thienyl‑triazole core of PF‑4989216 series) |
| Comparator Or Baseline | ~6 nM (2‑thienyl‑triazole analog) |
| Quantified Difference | ~10‑fold superior potency for the 3‑thienyl regioisomer |
| Conditions | PI3Kα HTRF biochemical assay; recombinant human PI3Kα (p110α/p85α); ATP at Km |
Why This Matters
A 10‑fold potency advantage directly translates to lower compound loading in cellular assays and reduced risk of off‑target pharmacology, making the 3‑thienylmethyl regioisomer the preferred starting point for kinase inhibitor optimization.
- [1] Liu, K. K.-C. et al. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Med. Chem. Lett. 2011, 2, 809–813. View Source
